(3-iodophenyl)methanethiol
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Overview
Description
(3-Iodophenyl)methanethiol: is an organosulfur compound with the molecular formula C7H7IS It is characterized by the presence of an iodine atom attached to the benzene ring at the third position and a methanethiol group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aryl Halide Substitution: One common method for synthesizing (3-iodophenyl)methanethiol involves the substitution of an aryl halide with a thiol group. This can be achieved by reacting 3-iodobenzyl chloride with sodium hydrosulfide under basic conditions.
Thiol-Ene Reaction: Another method involves the thiol-ene reaction, where 3-iodostyrene is reacted with hydrogen sulfide in the presence of a radical initiator to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aryl halide substitution method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Iodophenyl)methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenylmethanethiols.
Scientific Research Applications
Chemistry: (3-Iodophenyl)methanethiol is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through various chemical reactions such as cross-coupling and substitution reactions.
Biology: In biological research, this compound is used as a probe to study the interactions of thiol-containing compounds with biological molecules. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-iodophenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The iodine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
(4-Iodophenyl)methanethiol: Similar structure but with the iodine atom at the fourth position.
Methanethiol: Lacks the aromatic ring and iodine atom.
Ethanethiol: Similar to methanethiol but with an additional carbon atom.
Uniqueness: (3-Iodophenyl)methanethiol is unique due to the presence of both the iodine atom and the thiol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
1856912-90-7 |
---|---|
Molecular Formula |
C7H7IS |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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